2-[2-(2,5-dimethoxybenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol
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Overview
Description
2-[2-(2,5-dimethoxybenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol is a complex organic compound that features a sulfonamide group, a dimethoxybenzene ring, and a hydroxyethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-dimethoxybenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol typically involves multiple steps:
Formation of the Hydroxyethoxyethyl Chain: This can be achieved by reacting ethylene oxide with a suitable alcohol under basic conditions to form the hydroxyethoxyethyl intermediate.
Attachment of the p-Tolyl Group: The hydroxyethoxyethyl intermediate is then reacted with p-tolyl chloride in the presence of a base to form the p-tolyl-substituted intermediate.
Formation of the Dimethoxybenzene Ring: The dimethoxybenzene ring can be synthesized through the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base.
Sulfonamide Formation: Finally, the p-tolyl-substituted hydroxyethoxyethyl intermediate is reacted with the dimethoxybenzene sulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-dimethoxybenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-[2-(2,5-dimethoxybenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-dimethoxybenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors that are sensitive to sulfonamide groups. The hydroxyethoxyethyl chain and dimethoxybenzene ring can also interact with various molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-hydroxyethoxy)-2-(phenyl)ethyl)-2,5-dimethoxybenzenesulfonamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4-dimethoxybenzenesulfonamide: Similar structure but with a different substitution pattern on the benzene ring.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6S/c1-14-4-6-15(7-5-14)18(26-11-10-21)13-20-27(22,23)19-12-16(24-2)8-9-17(19)25-3/h4-9,12,18,20-21H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIZFVYDRODSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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